molecular formula C16H15NaO7 B15328201 2-Naphthyl-beta-D-glucuronide sodium salt

2-Naphthyl-beta-D-glucuronide sodium salt

Cat. No.: B15328201
M. Wt: 342.27 g/mol
InChI Key: NYYIXWAJCYTTOL-UHFFFAOYSA-M
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Description

2-Naphthyl-beta-D-glucuronide sodium salt (CAS: 20838-64-6) is a glucuronide conjugate widely employed in biochemical research. It serves as a critical substrate for beta-glucuronidase, an enzyme involved in drug metabolism and detoxification pathways. The compound facilitates fluorometric analysis of enzymatic activity due to its naphthyl group, which releases a fluorescent product upon hydrolysis . Its molecular formula is reported as C21H27NO9 (MW: 437.44) in some sources, while others cite C16H15NaO7 (discrepancy discussed in Section 3) . Applications span drug metabolism studies, enzyme kinetics, and toxicology .

Properties

Molecular Formula

C16H15NaO7

Molecular Weight

342.27 g/mol

IUPAC Name

sodium;3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylate

InChI

InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1

InChI Key

NYYIXWAJCYTTOL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Biological Activity

2-Naphthyl-beta-D-glucuronide sodium salt (CAS No: 20838-64-6) is a glucuronide compound widely recognized for its role as a substrate for the enzyme β-glucuronidase. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C12H13NaO7S
  • Molecular Weight: 300.28 g/mol
  • IUPAC Name: Sodium 2-naphthalen-1-yl β-D-glucopyranosiduronic acid
  • Structure: The compound consists of a naphthalene moiety linked to a glucuronic acid through a glycosidic bond, making it a glucuronide derivative.

Biological Activity

This compound exhibits significant biological activity primarily due to its interactions with β-glucuronidase, an enzyme that catalyzes the hydrolysis of glucuronides. This property is crucial in pharmacokinetics, particularly in drug metabolism and elimination.

The enzymatic hydrolysis of 2-naphthyl-beta-D-glucuronide by β-glucuronidase results in the release of free 2-naphthol, which is biologically active. The mechanism can be summarized as follows:

 D glucuronoside+H2Oalcohol+D glucuronate\text{ D glucuronoside}+\text{H}_2\text{O}\leftrightarrow \text{alcohol}+\text{D glucuronate}

This reaction plays a vital role in detoxifying xenobiotics and facilitating the excretion of drugs and metabolites through urine.

Enzymatic Activity

Research indicates that β-glucuronidase from various sources, including Helix pomatia, effectively hydrolyzes 2-naphthyl-beta-D-glucuronide. Studies have shown that optimal conditions for this enzymatic activity occur at pH levels between 4.5 and 5.0, with enzyme concentrations varying based on the substrate's concentration in biological samples .

Applications in Drug Metabolism

  • Pharmacokinetics : The compound serves as a model substrate for studying the glucuronidation process in drug metabolism. Its hydrolysis can be monitored to assess the activity of UGT enzymes, which are responsible for conjugating drugs with glucuronic acid to enhance solubility and excretion .
  • Toxicological Studies : The release of 2-naphthol from its glucuronide form has implications in toxicology, as it can lead to increased toxicity and carcinogenicity associated with naphthalene derivatives. For instance, exposure studies have linked naphthalene metabolites to bladder cancer risk among industrial workers .

Comparative Analysis

Property This compound Naphthol
Molecular Weight 300.28 g/mol144.17 g/mol
Solubility Soluble in waterSlightly soluble in water
Biological Role Substrate for β-glucuronidaseActive metabolite
Toxicity Profile Lower toxicity due to glucuronidationHigher toxicity potential
Enzymatic Hydrolysis Product Releases naphtholNot applicable

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key glucuronide derivatives and their properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Applications Detection Method References
2-Naphthyl-beta-D-glucuronide sodium salt C21H27NO9 437.44 20838-64-6 Fluorometric enzyme assays, drug metabolism Fluorometric (2-naphthol release)
1-Naphthyl Glucuronide C16H16O7 320.29 27710-10-7 Enzyme specificity studies Fluorometric
p-Acetamidophenyl-beta-D-glucuronide sodium salt C14H16NO8·Na 349.27 120595-80-4 Chromogenic enzyme assays (chromophoric product release) Spectrophotometric
Methyl-beta-D-glucuronide sodium salt C7H11NaO7 230.15 58189-74-5 Basic glucuronidase activity screening Colorimetric/UV
4-Trifluoromethylumbelliferyl-beta-D-glucuronide potassium salt C16H14F3KO8 430.37 143547-78-8 High-sensitivity fluorogenic assays Fluorometric (umbelliferone release)
Morphine-6-beta-glucuronide C23H27NO9 461.46 202625-70-9 Pharmacologically active morphine metabolite Pharmacodynamic assays
Ceramide-beta-D-glucuronide C34H63NO10 669.87 N/A Colon-specific drug delivery, cancer research Mass spectrometry

Key Comparative Insights

Substituent Effects on Enzyme Specificity :

  • The 2-naphthyl group in 2-naphthyl-beta-D-glucuronide enhances fluorometric sensitivity compared to the 1-naphthyl isomer, which may exhibit different enzyme-binding affinities .
  • p-Acetamidophenyl derivatives produce chromophoric outputs, making them suitable for spectrophotometry, whereas 4-trifluoromethylumbelliferyl offers higher fluorescence quantum yields for low-abundance enzyme detection .

Pharmacological Activity vs. Research Tools: Morphine-6-beta-glucuronide is unique as a bioactive metabolite with analgesic potency exceeding morphine itself, unlike non-pharmacological substrates like 2-naphthyl-beta-D-glucuronide . Ceramide-beta-D-glucuronide is structurally complex, enabling colon-specific delivery of sphingolipids for cancer prevention, contrasting with simpler glucuronides used in basic enzymology .

Salt Form and Solubility :

  • Sodium salts (e.g., 2-naphthyl, p-acetamidophenyl) are common for aqueous solubility, while potassium salts (e.g., 4-trifluoromethylumbelliferyl) may alter crystallization or stability .

Detection Methods :

  • Fluorometric substrates (2-naphthyl, 4-trifluoromethylumbelliferyl) dominate high-sensitivity assays, whereas chromogenic analogs (p-acetamidophenyl) suit visible-spectrum applications .

Notes on Discrepancies and Limitations

  • Molecular Formula Conflict: cites C21H27NO9 (MW: 437.44) for this compound, while lists C16H15NaO7. This discrepancy may arise from differing hydration states, counterion reporting, or data entry errors. Researchers should verify specifications with suppliers .
  • Structural Complexity and Applications : Compounds with aromatic groups (naphthyl, biphenyl) are preferred for targeted enzyme studies, while simpler derivatives (methyl) serve general glucuronidase activity screening .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the activation of glucuronic acid’s anomeric carbon, followed by nucleophilic attack by the hydroxyl group of 2-naphthol. A catalytic system—often sulfuric acid or sodium hydroxide—is used to drive the reaction. Key parameters include:

  • Temperature : 25–40°C to prevent decomposition of heat-sensitive intermediates.
  • Solvent : Aqueous ethanol (50–70%) balances solubility of reactants and products.
  • Molar Ratio : 1:1.2 (2-naphthol to glucuronic acid) optimizes yield while minimizing side products.

Table 1: Classical Synthesis Conditions and Yields

Parameter Optimal Range Yield (%) Purity (%) Source
Temperature 30°C 78–82 ≥95
Reaction Time 12–18 hours 80 93
Catalyst (H₂SO₄) 0.5–1.0 mol% 85 97

Post-reaction, the crude product is neutralized with sodium hydroxide to form the sodium salt, followed by recrystallization from ethanol-water mixtures.

Enzymatic Synthesis

Biocatalytic methods using β-glucuronidase enzymes offer greener alternatives to classical synthesis. These methods leverage the enzyme’s ability to reverse hydrolyze 2-naphthol and glucuronic acid, forming NBG under mild conditions.

Enzyme Sources and Reaction Optimization

  • Microbial β-Glucuronidases : E. coli-derived enzymes show high activity at pH 6.5–7.0 and 37°C.
  • Substrate Concentration : 50 mM 2-naphthol and 60 mM glucuronic acid maximize conversion rates (up to 92%).
  • Cofactors : Mg²⁺ (1–2 mM) enhances enzyme stability and reaction efficiency.

Table 2: Enzymatic vs. Classical Synthesis Comparison

Metric Enzymatic Classical
Yield (%) 88–92 78–85
Reaction Time 6–8 hours 12–18 hours
Byproduct Formation <5% 10–15%
Scalability Limited High

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Modifications to classical methods include:

  • Continuous Flow Reactors : Reduce reaction time to 4–6 hours via enhanced mass transfer.
  • Catalyst Recycling : Ion-exchange resins recover sulfuric acid, reducing waste.
  • Crystallization Automation : Controlled cooling and seeding achieve >99% purity.

Table 3: Industrial Process Metrics

Stage Parameter Value
Reaction Throughput 50 kg/batch
Purification Solvent Recovery 90% ethanol
Energy Consumption kWh/kg 8.2

Purification and Characterization

Recrystallization and Chromatography

Crude NBG is purified via:

  • Recrystallization : Ethanol-water (3:1) yields needle-like crystals with 98% purity.
  • Ion-Exchange Chromatography : Removes residual sodium ions and unreacted 2-naphthol.

Analytical Validation

  • NMR Spectroscopy :
    • ¹H NMR (D₂O) : δ 5.32 (d, J = 7.8 Hz, H-1 of glucuronide), 7.45–8.10 (m, naphthyl protons).
    • ¹³C NMR : 104.5 ppm (C-1 glucuronide), 152.3 ppm (naphthyl C-O bond).
  • Mass Spectrometry : ESI-MS m/z 343.1 [M−Na]⁻ confirms molecular weight.
  • HPLC : C18 column, 90:10 water-acetonitrile, retention time 6.2 min.

Q & A

Basic Research Questions

Q. What are the standard protocols for using 2-Naphthyl-beta-D-glucuronide sodium salt in beta-glucuronidase assays?

  • Methodological Answer : The compound is widely used as a fluorogenic substrate for beta-glucuronidase activity assays. A standard protocol involves incubating the enzyme with the substrate (e.g., 0.1–1 mM final concentration) in a buffered solution (pH 4.5–7.0) at 37°C. Fluorescence intensity (excitation ~360 nm, emission ~450 nm) is measured over time, as enzymatic hydrolysis releases fluorescent 2-naphthol. Include controls with heat-inactivated enzyme to account for non-specific hydrolysis. Adjust substrate concentration to avoid inner-filter effects in high-throughput setups .

Q. How is this compound synthesized, and what are critical purification steps?

  • Methodological Answer : Synthesis typically involves glycosylation of 2-naphthol with a protected glucuronic acid derivative, followed by deprotection and salt formation. Key steps include:

Blocking group removal : Use acid hydrolysis or catalytic hydrogenation to cleave protecting groups (e.g., acetyl or benzyl groups) from the glucuronic acid moiety.

Sodium salt formation : React the free glucuronide with sodium hydroxide in methanol/water, followed by freeze-drying to isolate the sodium salt.
Critical purification steps include ion-exchange chromatography to remove residual organic byproducts and lyophilization to ensure product stability .

Q. What analytical methods validate the purity and stability of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (254 nm) and mobile phases like acetonitrile/water (acidified with 0.1% TFA) to assess purity (>98%).
  • Mass spectrometry : Confirm molecular weight (C₁₆H₁₅NaO₇, MW 342.28) via ESI-MS in negative ion mode.
  • Water content : Measure via Karl Fischer titration (<1% w/w to prevent hydrolysis).
    Store desiccated at –20°C to minimize degradation .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound affect enzymatic assays, and how is this mitigated?

  • Methodological Answer : Variability in salt content, residual solvents, or trace impurities (e.g., free 2-naphthol) can alter enzyme kinetics. Mitigation strategies include:

  • Peptide content analysis : Quantify active substrate via UV absorbance or fluorometric calibration curves.
  • Pre-treatment : Dialyze the compound against assay buffer to remove interfering ions.
  • Standardization : Use internal standards (e.g., 4-methylumbelliferyl-glucuronide) to normalize activity measurements across batches .

Q. How do contradictory kinetic parameters (e.g., Km discrepancies) arise in beta-glucuronidase assays using this substrate, and how are they resolved?

  • Methodological Answer : Discrepancies may stem from:

  • pH/temperature effects : Beta-glucuronidase activity is pH-dependent; validate buffer conditions (e.g., citrate-phosphate vs. acetate) and temperature (e.g., 25°C vs. 37°C).
  • Enzyme source variability : Compare recombinant vs. tissue-extracted enzymes, as glycosylation patterns affect substrate affinity.
  • Substrate solubility limits : Use detergents (e.g., 0.01% Triton X-100) to improve dissolution in aqueous buffers.
    Perform Michaelis-Menten analysis with triplicate measurements and use nonlinear regression to calculate robust kinetic parameters .

Q. What are the limitations of using this compound in complex biological matrices (e.g., cell lysates or serum)?

  • Methodological Answer : Challenges include:

  • Fluorescence quenching : Matrix components (e.g., hemoglobin or bilirubin) may interfere. Use centrifugal filtration (10 kDa cutoff) to remove high-MW interferents.
  • Endogenous hydrolysis : Include control samples without exogenous substrate to account for background activity.
  • Low sensitivity in turbid samples : Switch to luminescent substrates (e.g., glucuronide-conjugated luciferin) for improved signal-to-noise ratios .

Q. How is this compound applied in studying enzyme inhibition or activation mechanisms?

  • Methodological Answer : To study modulators:

Dose-response assays : Pre-incubate beta-glucuronidase with inhibitors/activators (e.g., saccharic acid 1,4-lactone or metal ions) for 10–30 minutes before adding substrate.

Kinetic analysis : Compare Vmax and Km values under varying inhibitor concentrations to determine mode of inhibition (competitive, non-competitive).

Molecular docking : Use crystallographic data of beta-glucuronidase to model substrate-inhibitor interactions.
Validate findings with orthogonal methods like isothermal titration calorimetry (ITC) .

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